2-(Azetidin-1-yl)-6-chloropyridin-3-amine

Medicinal Chemistry Building Blocks Physicochemical Properties

Procure 2-(Azetidin-1-yl)-6-chloropyridin-3-amine for medicinal chemistry programs requiring a non-interchangeable azetidine-pyridine scaffold. The 2-azetidinyl/6-chloro/3-amino substitution pattern creates a unique electronic environment that positional isomers cannot replicate—critical for SAR studies, kinase inhibitor design, and CNS-focused library synthesis. The 6-chloro handle enables Suzuki, Negishi, and Buchwald-Hartwig cross-coupling for late-stage diversification. Do not substitute with 5-chloro or pyrrolidine/piperidine analogs without experimental validation.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
Cat. No. B12083316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-6-chloropyridin-3-amine
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=C(C=CC(=N2)Cl)N
InChIInChI=1S/C8H10ClN3/c9-7-3-2-6(10)8(11-7)12-4-1-5-12/h2-3H,1,4-5,10H2
InChIKeyRJLKJJASIHWYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-6-chloropyridin-3-amine Procurement Guide: Molecular Properties and Research Availability


2-(Azetidin-1-yl)-6-chloropyridin-3-amine (molecular formula C8H10ClN3; molecular weight 183.64 g/mol) is a heterocyclic building block that combines a saturated four-membered azetidine ring with a 2-chloro-substituted 3-aminopyridine scaffold . This compound is commercially available as a research reagent for medicinal chemistry applications, though published biological activity data specific to this exact compound in peer-reviewed literature or patent disclosures remains extremely limited .

Why 2-(Azetidin-1-yl)-6-chloropyridin-3-amine Cannot Be Substituted with Other Chloropyridine-Amine Analogs


The substitution pattern of this compound—specifically the azetidine ring at the 2-position, the chloro group at the 6-position, and the primary amine at the 3-position of the pyridine core—creates a unique electronic and steric environment that cannot be replicated by positional isomers or alternative saturated nitrogen heterocycles such as pyrrolidines or piperidines . Literature on structurally related azetidine-containing pyridine derivatives demonstrates that even minor positional changes (e.g., moving the chloro substituent from the 6-position to the 5-position) or replacing the azetidine ring with a larger heterocycle fundamentally alters target engagement profiles, metabolic stability, and off-target liability [1]. Users requiring this exact scaffold for SAR studies, patent exemplification, or as a synthetic intermediate for a defined pharmacophore should not assume interchangeability with commercially more common 5-chloro or non-azetidine analogs without experimental validation [1].

2-(Azetidin-1-yl)-6-chloropyridin-3-amine Evidence-Based Selection Guide: Quantitative Data and Comparator Analysis


Molecular Descriptor Comparison: 2-(Azetidin-1-yl)-6-chloropyridin-3-amine vs. 6-(Azetidin-1-yl)pyridin-3-amine

The target compound differs from the structurally similar 6-(azetidin-1-yl)pyridin-3-amine (CAS 1045335-18-9) by the presence of a chlorine atom at the 6-position of the pyridine ring versus an unsubstituted pyridine core in the comparator . This chloro substitution increases molecular weight, alters lipophilicity (clogP), and provides a synthetic handle for further derivatization via cross-coupling reactions .

Medicinal Chemistry Building Blocks Physicochemical Properties

Positional Isomer Differentiation: 2-(Azetidin-1-yl)-6-chloropyridin-3-amine vs. 5-Chloro Azetidinyl Pyridine Analogs

Literature on azetidinyl-chloropyridine pharmacophores, particularly from the neuronal nicotinic acetylcholine receptor (nAChR) agonist program that produced ABT-594, demonstrates that the position of the chloro substituent on the pyridine ring critically determines both potency and selectivity [1]. In that series, the 2-chloro substitution pattern (as present in the target compound's core) contributed to potent analgesic activity with an improved side-effect profile compared to epibatidine [1]. While direct binding data for the exact target compound is not available in public literature, the established SAR for azetidinyl-chloropyridine systems indicates that compounds with chloro substitution at the 6-position (equivalent to the 2-position in the target compound's pyridine-3-amine numbering) exhibit distinct pharmacological profiles from their 5-chloro or unsubstituted counterparts [1].

SAR Studies Kinase Inhibitors Receptor Pharmacology

Azetidine Ring Size Matters: 2-(Azetidin-1-yl)-6-chloropyridin-3-amine vs. Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring imparts distinct conformational rigidity and electronic properties compared to the more flexible five-membered pyrrolidine or six-membered piperidine analogs [1]. Studies on related azetidine-containing compounds have demonstrated improved metabolic stability profiles compared to larger saturated nitrogen heterocycles [1]. In the context of inhaled DDR1/2 inhibitors for idiopathic pulmonary fibrosis, azetidine-containing compound 37 showed nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and excellent inhaled PK profile compared to indoline and pyrrolidine scaffold analogs [2].

Drug Design Metabolic Stability Conformational Analysis

2-(Azetidin-1-yl)-6-chloropyridin-3-amine Recommended Applications in Medicinal Chemistry and Drug Discovery


Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The 6-chloro substituent on the pyridine ring provides a functional handle for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of structurally diverse analog libraries for SAR exploration . This synthetic utility distinguishes the compound from its non-halogenated analog 6-(azetidin-1-yl)pyridin-3-amine, which lacks a reactive site for such transformations . Users requiring a versatile chloropyridine scaffold with a pre-installed azetidine moiety for late-stage diversification will find this compound particularly valuable.

Scaffold for Exploring Azetidine-Containing Kinase Inhibitor SAR

The combination of a 3-aminopyridine core (a common hinge-binding motif in kinase inhibitors) with an azetidine ring at the 2-position presents a novel substitution pattern for exploring structure-activity relationships in kinase drug discovery programs . While direct kinase inhibition data for this exact compound is not publicly available, structurally related azetidine-containing compounds have demonstrated nanomolar potency against DDR1/2 kinases with improved selectivity and reduced cardiotoxicity risk relative to indoline and pyrrolidine scaffolds [1]. This compound may serve as a starting point for developing novel kinase inhibitor chemotypes.

Reference Standard for Positional Isomer Analysis in Pharmacophore Mapping

Given the established importance of chloro substitution position on pyridine rings for biological activity in azetidinyl-chloropyridine systems (as demonstrated with ABT-594 and related nAChR agonists) , this compound with its specific 6-chloro-3-amine-2-azetidinyl substitution pattern can serve as a reference standard for mapping the effects of positional isomerism on target engagement, selectivity, and ADME properties . Systematic comparison with 5-chloro positional isomers and alternative heterocyclic variants (pyrrolidine, piperidine) may reveal pharmacophore-specific trends that guide lead optimization efforts.

Building Block for CNS-Targeted Compound Libraries

The low molecular weight (183.64 g/mol) and favorable calculated physicochemical properties place this compound within CNS drug-like chemical space . Azetidine-containing compounds have demonstrated oral bioavailability and CNS penetration in preclinical models, as evidenced by the clinical development of ABT-594 (tebanicline) for pain and other CNS indications [1]. This compound may serve as a privileged scaffold for constructing CNS-focused screening libraries, particularly when the azetidine-pyridine core is further diversified through the 6-chloro handle and 3-amino functionalization .

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